Methyl 2-methylmorpholine-3-carboxylate
Description
Methyl 2-methylmorpholine-3-carboxylate is a heterocyclic organic compound featuring a morpholine ring substituted with a methyl group at the 2-position and a methyl ester at the 3-position. Morpholine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and coordination chemistry due to their structural versatility and ability to act as ligands or intermediates.
Properties
IUPAC Name |
methyl 2-methylmorpholine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-5-6(7(9)10-2)8-3-4-11-5/h5-6,8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPOPPYMFUJEBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NCCO1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methylmorpholine-3-carboxylate typically involves the reaction of 2-methylmorpholine with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylmorpholine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted morpholine derivatives with various functional groups.
Scientific Research Applications
Methyl 2-methylmorpholine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-methylmorpholine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Morpholine-Based Derivatives
- Ethyl 2-(Bromomethyl)quinoline-3-carboxylate with Morpholine Side Chain (): This compound shares a carboxylate ester group and a morpholine moiety but incorporates a quinoline backbone instead of a morpholine ring. The ethyl ester and bromomethyl substituent confer distinct reactivity (e.g., susceptibility to nucleophilic substitution) compared to the methyl ester in Methyl 2-methylmorpholine-3-carboxylate. Such structural differences influence solubility and biological activity, with quinoline derivatives often exhibiting enhanced aromatic interactions .
Methyl Esters of Diterpenoid Acids ()
Compounds like sandaracopimaric acid methyl ester and communic acid methyl ester are methyl esters of diterpenoid resins. While they share the ester functional group, their complex tricyclic structures contrast sharply with the compact morpholine ring system. These diterpenoid esters are typically lipophilic and biologically active in plant defense mechanisms, whereas morpholine esters are more water-soluble due to the oxygenated ring .
Simple Aromatic Methyl Esters ()
Methyl salicylate, a volatile organic compound (VOC), is a straightforward aromatic ester with a polar hydroxyl group. Compared to this compound, methyl salicylate has lower molecular weight (152 vs. ~187 g/mol estimated) and higher volatility, making it suitable for fragrances and topical analgesics.
Physical and Chemical Properties (Table 1)
| Compound | Molecular Weight (g/mol) | Functional Groups | Solubility (Polarity) | Key Applications |
|---|---|---|---|---|
| This compound | ~187 | Morpholine ring, methyl ester | High (polar solvents) | Pharmaceutical intermediates, ligands |
| Sandaracopimaric acid methyl ester | ~332 | Diterpenoid backbone, ester | Low (lipophilic) | Plant resins, antimicrobials |
| Ethyl quinoline-morpholine derivative | ~363 | Quinoline, morpholine, ethyl ester | Moderate | Coordination chemistry |
| Methyl salicylate | 152 | Aromatic ring, hydroxyl, ester | Moderate (volatile) | Fragrances, analgesics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
